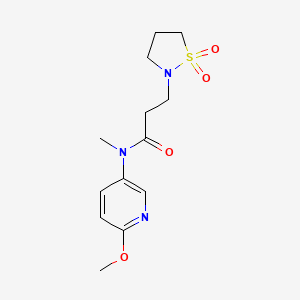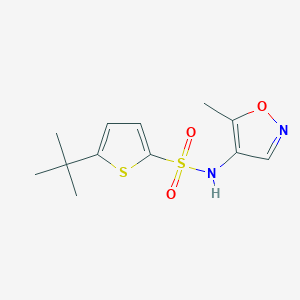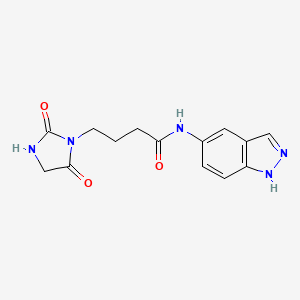![molecular formula C10H10IN3O3 B7053645 5-Iodo-1-methyl-3-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrimidine-2,4-dione](/img/structure/B7053645.png)
5-Iodo-1-methyl-3-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodo-1-methyl-3-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrimidine-2,4-dione is a heterocyclic compound that contains iodine, methyl, oxazole, and pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-1-methyl-3-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common approach is the iodination of a pyrimidine derivative followed by the introduction of the oxazole moiety through a series of coupling reactions. The reaction conditions often include the use of iodine or iodinating agents, organic solvents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts. The goal is to achieve a scalable and economically viable process for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-1-methyl-3-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrimidine-2,4-dione can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The oxazole and pyrimidine rings can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., iodine), reducing agents (e.g., sodium borohydride), and coupling reagents (e.g., palladium catalysts). The reactions are typically carried out in organic solvents such as dichloromethane or dimethylformamide under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce more complex heterocyclic compounds.
Scientific Research Applications
5-Iodo-1-methyl-3-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrimidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including natural products and pharmaceuticals.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Iodo-1-methyl-3-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrimidine-2,4-dione depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Iodo-1-methyl-3-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrimidine-2,4-dione include other iodinated pyrimidine derivatives and oxazole-containing compounds. Examples include:
- 5-Iodo-2’-deoxyuridine
- 5-Iodo-1-methyl-3-[(3-methyl-1,2-oxazol-5-yl)methyl]uracil
Uniqueness
The uniqueness of this compound lies in its combination of iodine, oxazole, and pyrimidine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-iodo-1-methyl-3-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10IN3O3/c1-6-3-7(17-12-6)4-14-9(15)8(11)5-13(2)10(14)16/h3,5H,4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZMROKCUGWRBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CN2C(=O)C(=CN(C2=O)C)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10IN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(5-Ethyl-3-methyl-1,2-oxazol-4-yl)-3-[2-(1,3-thiazol-2-yl)propan-2-yl]urea](/img/structure/B7053563.png)
![(6-Propan-2-yloxypyridin-2-yl)-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methanone](/img/structure/B7053571.png)
![N-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methyl]-1-(1-propan-2-ylpyrazol-4-yl)ethanamine](/img/structure/B7053575.png)
![2-(1-hydroxycyclohexyl)-N-[2-[5-(trifluoromethyl)pyridin-2-yl]ethyl]acetamide](/img/structure/B7053581.png)
![6-Methyl-2-[[3-(piperidine-1-carbonyl)phenyl]methyl]pyridazin-3-one](/img/structure/B7053588.png)
![1-(3,4-dimethylphenyl)-N-[2-hydroxy-2-(oxan-4-yl)ethyl]-6-oxopiperidine-3-carboxamide](/img/structure/B7053607.png)
![1-(4-Methylpiperidin-1-yl)-2-[(3-methylquinoxalin-2-yl)methylsulfanyl]propan-1-one](/img/structure/B7053613.png)

![3-(5,7-dimethyl-2-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl)-N-[(2-oxo-3H-1,3-thiazol-4-yl)methyl]propanamide](/img/structure/B7053623.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-1-(5-methyl-1,2-oxazol-3-yl)ethanamine](/img/structure/B7053630.png)

![N-[(2-oxo-3H-1,3-thiazol-4-yl)methyl]-4-phenylcyclohexane-1-carboxamide](/img/structure/B7053658.png)

![1-[2-[4-(3-Chlorophenyl)piperazin-1-yl]-2-oxoethyl]imidazole-2-carbonitrile](/img/structure/B7053682.png)
